molecular formula C7H6F3NO3S B588099 3-Methylpyridin-2-yl trifluoromethanesulfonate CAS No. 154447-02-6

3-Methylpyridin-2-yl trifluoromethanesulfonate

Cat. No.: B588099
CAS No.: 154447-02-6
M. Wt: 241.184
InChI Key: KBHZMXPMBNDXPZ-UHFFFAOYSA-N
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Description

3-Methylpyridin-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H6F3NO3S and a molecular weight of 241.19 g/mol . It is known for its use in various chemical reactions and applications, particularly in organic synthesis.

Preparation Methods

The synthesis of 3-Methylpyridin-2-yl trifluoromethanesulfonate typically involves the reaction of 3-methylpyridine with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

3-Methylpyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methylpyridin-2-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyridin-2-yl trifluoromethanesulfonate involves its ability to act as a leaving group in substitution reactions. The trifluoromethanesulfonate group is highly electronegative, making it a good leaving group and facilitating the formation of new bonds with other nucleophiles . This property is exploited in various synthetic applications to create complex molecules.

Comparison with Similar Compounds

3-Methylpyridin-2-yl trifluoromethanesulfonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

(3-methylpyridin-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c1-5-3-2-4-11-6(5)14-15(12,13)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHZMXPMBNDXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698993
Record name 3-Methylpyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154447-02-6
Record name 3-Methylpyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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